Imidazo[1,2-a]pyrazin-8(7H)-one hydrobromide
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Overview
Description
Imidazo[1,2-a]pyrazin-8(7H)-one hydrobromide is a heterocyclic compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Imidazo[1,2-a]pyrazin-8(7H)-one hydrobromide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of 2-aminopyrazine with α-haloketones under basic conditions, followed by cyclization to form the imidazo[1,2-a]pyrazine core. The final step involves the addition of hydrobromic acid to yield the hydrobromide salt .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. Optimized reaction conditions, such as controlled temperature and pressure, are used to maximize yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,2-a]pyrazin-8(7H)-one hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms in the compound are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives with nucleophiles like amines or thiols.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[1,2-a]pyrazines.
Scientific Research Applications
Imidazo[1,2-a]pyrazin-8(7H)-one hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential as an anticancer agent, antimicrobial agent, and enzyme inhibitor.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Imidazo[1,2-a]pyrazin-8(7H)-one hydrobromide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Imidazo[1,2-a]pyrimidine: Shares a similar fused ring system but with a pyrimidine ring instead of a pyrazine ring.
Imidazo[1,2-a]pyridine: Contains a pyridine ring fused to an imidazole ring, exhibiting different chemical properties and reactivity.
Imidazo[1,2-a]triazine: Features a triazine ring fused to an imidazole ring, used in various chemical and biological applications.
Uniqueness: Imidazo[1,2-a]pyrazin-8(7H)-one hydrobromide is unique due to its specific ring structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new drugs and materials with tailored properties .
Biological Activity
Imidazo[1,2-a]pyrazin-8(7H)-one hydrobromide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Overview of this compound
Imidazo[1,2-a]pyrazines are nitrogen-containing heterocycles that have been shown to exhibit a wide range of biological activities. The specific derivative, this compound, has been studied for its potential as an inhibitor in various biological pathways and its therapeutic effects against several diseases.
Anticancer Properties
Recent studies have highlighted the anticancer potential of imidazo[1,2-a]pyrazin derivatives. For instance, a study identified a derivative with an IC50 value of 5.70 nM against ENPP1, a target relevant for cancer immunotherapy. This compound enhanced the expression of cGAMP-induced STING pathway genes, indicating its role in immune modulation and tumor growth inhibition when combined with anti-PD-1 therapy .
Table 1: Anticancer Activity of Imidazo[1,2-a]pyrazin Derivatives
Compound | Target | IC50 (nM) | Effect |
---|---|---|---|
7 | ENPP1 | 5.70 | Potent inhibitor |
14 | ATPase | 7.00 | Competitive inhibitor |
Antimicrobial Activity
Imidazo[1,2-a]pyrazin derivatives also display significant antimicrobial properties. A series of synthesized compounds showed efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For example, certain derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 7.8 µg/mL against S. aureus, indicating their potential as antibacterial agents .
Table 2: Antimicrobial Activity of Selected Derivatives
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
4a | S. aureus | 7.8 |
4b | E. coli | 31.25 |
Other Biological Activities
In addition to anticancer and antimicrobial effects, imidazo[1,2-a]pyrazin derivatives have been investigated for their anti-inflammatory and antioxidant properties. These compounds have been shown to inhibit key enzymes involved in inflammatory pathways and exhibit protective effects against oxidative stress in cellular models .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by structural modifications. Research indicates that variations in substituents on the pyrazine ring can enhance or diminish activity against specific targets.
Key Findings in SAR Studies:
- Substituents at the 3-position of the pyrazine ring often correlate with increased potency against CDK9, a target involved in cell cycle regulation.
- The presence of bulky groups at specific positions has been linked to improved binding affinity and selectivity towards various biological targets.
Case Study 1: ENPP1 Inhibition
A study focused on the optimization of imidazo[1,2-a]pyrazine derivatives for ENPP1 inhibition demonstrated that compound 7 not only inhibited the enzyme effectively but also enhanced antitumor immune responses when used in conjunction with other immunotherapeutics. This highlights the compound's potential role in cancer treatment strategies targeting immune pathways .
Case Study 2: Antimicrobial Efficacy
Another investigation into the antimicrobial properties revealed that specific imidazo[1,2-a]pyrazine derivatives exhibited strong bactericidal activities against resistant strains of bacteria. This study emphasized the need for further exploration into these compounds as alternatives to traditional antibiotics given the rising issue of antibiotic resistance .
Properties
IUPAC Name |
7H-imidazo[1,2-a]pyrazin-8-one;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O.BrH/c10-6-5-7-1-3-9(5)4-2-8-6;/h1-4H,(H,8,10);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRPZJTVWTYNFHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2C(=O)N1.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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